Aldicarb oxime

Description

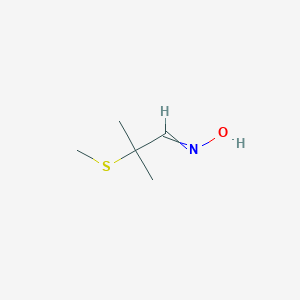

2-methyl-2-(methylsulfanyl)propanal oxime is the oxime resulting from the formal condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine. Addition of the oxime group to methyl isocyanate forms the final step in the synthesis of the systemic insecticide aldicarb. It is an aliphatic aldoxime and a methyl sulfide.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGMCJAXIZTVJA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=N/O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO] | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

410 °F at 760 mmHg (with partial decomposition) (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

244.4 °F (NTP, 1992), 118 °C | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.05 (NTP, 1992) - Denser than water; will sink | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1646-75-9 | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldicarb oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001646759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-methyl-2-(methylthio)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methyl-2-(methylthio)propionaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDICARB OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OY94U09A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALDICARB OXIME | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70 °F (NTP, 1992) | |

| Record name | ALDICARB OXIME | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19731 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Aldicarb Oxime

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical and physical properties of Aldicarb oxime. This document moves beyond a simple recitation of data points, aiming instead to provide a foundational understanding of this compound's behavior, grounded in the principles of chemical reactivity and physical chemistry. The experimental protocols and data presented herein are designed to be self-validating, fostering a deeper comprehension of the causality behind each observation and measurement. Our commitment to scientific integrity is reflected in the extensive citation of authoritative sources, ensuring that this guide serves as a trustworthy resource for your research and development endeavors.

Section 1: Chemical Identity and Structure

This compound, systematically named (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine, is a pivotal intermediate in the synthesis of the carbamate insecticide, Aldicarb.[1][2] Its chemical identity is firmly established by its unique structure and identifiers.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | PubChem |

| CAS Number | 1646-75-9 | ChemicalBook[1], PubChem |

| Molecular Formula | C5H11NOS | PubChem, ChemicalBook[1] |

| Molecular Weight | 133.21 g/mol | PubChem, ChemicalBook[1] |

| SMILES | CC(C)(/C=N/O)SC | PubChem |

| InChI | InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | PubChem |

The structure of this compound, featuring a C=N double bond, gives rise to the possibility of geometric isomerism (E/Z isomerism). The "(NE)" designation in its IUPAC name specifies the stereochemistry around this double bond.

Figure 2: Synthesis of this compound via Oximation.

Experimental Protocol: Synthesis of this compound from 2-Methyl-2-(methylthio)propanal

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-(methylthio)propanal in a suitable solvent such as aqueous ethanol.

-

Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution. To liberate the free hydroxylamine, a mild base like sodium acetate is added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product may crystallize out. Alternatively, the product can be extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent. [2]

Hydrolysis of Aldicarb

Aldicarb can undergo hydrolysis, particularly under alkaline conditions, to yield this compound and methyl isocyanate. [3]This reaction is generally considered a degradation pathway for Aldicarb but can be utilized for the synthesis of the oxime.

Figure 3: Synthesis of this compound via Hydrolysis of Aldicarb.

Experimental Protocol: Synthesis of this compound from Aldicarb

-

Reaction Setup: Dissolve Aldicarb in a suitable solvent, such as a mixture of an organic solvent and water.

-

Base-catalyzed Hydrolysis: Add a base, such as sodium hydroxide, to the solution to catalyze the hydrolysis.

-

Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress can be monitored by techniques like HPLC or GC-MS.

-

Work-up and Isolation: After the reaction is complete, the mixture is neutralized with an acid. The this compound is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent evaporated to obtain the product.

-

Purification: Further purification can be achieved by chromatography or distillation.

Section 3: Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and understanding its environmental fate.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Clear, colorless, viscous liquid; condenses to colorless crystals below 15 °C. | ChemicalBook,[1] Echemi [2] |

| Odor | Unpleasant sulfurous or musty odor. | PubChem, Echemi [2] |

| Melting Point | 21.1 °C (70 °F) | ChemicalBook,[1] PubChem |

| Boiling Point | 210.5 °C at 760 mmHg (with partial decomposition) | PubChem, ChemicalBook [1] |

| Solubility in Water | 10 to 50 mg/mL at 20 °C (68 °F) | PubChem, Echemi [2] |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, and chloroalkanes. | ChemicalBook [1] |

| Density | 1.05 g/cm³ | PubChem, Echemi [2] |

| Vapor Pressure | < 0.1 mmHg at 20 °C (68 °F) | PubChem, Echemi [2] |

| Flash Point | 118 °C (244.4 °F) | PubChem, Echemi [2] |

| Autoignition Temperature | 285 °C (545 °F) | PubChem |

Experimental Determination of Physical Properties

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is pure and dry. If it is in its crystalline form, finely powder a small amount.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping it gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. [4][5] Protocol: Boiling Point Determination (Thiele Tube Method)

Given that this compound decomposes near its boiling point, a micro-boiling point determination method is recommended.

-

Sample Preparation: Place a few drops of this compound into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. Observe a stream of bubbles emerging from the open end of the capillary tube.

-

Observation: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. [6][7][8] Protocol: Solubility Determination

-

Solvent and Solute Measurement: In a small, capped vial, add a known volume of the solvent (e.g., 1 mL of water).

-

Incremental Addition of Solute: Add a small, accurately weighed amount of this compound to the vial.

-

Equilibration: Vigorously shake the vial and then allow it to equilibrate at a constant temperature (e.g., 20 °C) for a set period (e.g., 24 hours) to ensure saturation.

-

Analysis: After equilibration, carefully take an aliquot of the supernatant (the clear liquid above any undissolved solid) and determine the concentration of the dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy. [9][10]

Section 4: Spectral Properties

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (stretch, in oxime) | ~3600 (sharp) or broad if hydrogen-bonded |

| C-H (stretch, alkyl) | ~2850-2960 |

| C=N (stretch, oxime) | ~1665 |

| N-O (stretch) | ~945 |

| C-S (stretch) | ~600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

-OH (oxime): A broad singlet, chemical shift can vary depending on concentration and solvent.

-

-CH=N-: A singlet in the region of 6.5-8.0 ppm.

-

-S-CH₃: A singlet around 2.1-2.5 ppm.

-

-C(CH₃)₂-: A singlet around 1.3-1.5 ppm, integrating to 6 protons.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

C=N: In the range of 150-160 ppm.

-

-C(CH₃)₂-: Quaternary carbon around 40-50 ppm.

-

-S-CH₃: Around 15-25 ppm.

-

-C(CH₃)₂-: Methyl carbons around 25-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this compound. [11] Expected Fragmentation Pattern in EI-MS:

-

Molecular Ion (M⁺): A peak at m/z = 133.

-

Key Fragments: Loss of functional groups such as -OH, -CH₃, and -SCH₃ would lead to characteristic fragment ions.

Section 5: Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of oximes and organic sulfides.

-

Hydrolysis: As mentioned in the synthesis section, the oxime can be formed by the hydrolysis of Aldicarb. Conversely, under acidic conditions, oximes can hydrolyze back to the corresponding aldehyde and hydroxylamine.

-

Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, and alkalis. [12]It is also sensitive to heat and may decompose with prolonged exposure to moisture. [2]

Section 6: Analytical Methods for Purity Determination

Ensuring the purity of this compound is critical for its use in synthesis and research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose.

Protocol: Purity Analysis by HPLC

-

Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The composition can be isocratic or a gradient.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm). [13]4. Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by using the calibration curve to quantify the amount of this compound present.

-

Figure 4: General Workflow for HPLC Analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, supported by experimental protocols and an understanding of the underlying scientific principles. The information presented is intended to empower researchers, scientists, and drug development professionals with the knowledge necessary to handle, analyze, and utilize this compound effectively and safely in their work. The emphasis on causality and self-validating protocols aims to foster a deeper, more intuitive understanding of this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2-Methyl-2-(methylthio)propanal O-[(dimethylaminosulfenyl)-(methyl)carbamoyl]oxime. Retrieved from [Link]

-

ChemicalBook. (n.d.). 2-methyl-2-(methylthio)-propanal oxime. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of C14-Labeled 2-Methyl-2-(methylthio)propionaldehyde O-(Methylcarbamoyl)oxime. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

YouTube. (2020, June 21). Rules of Solubility in Water. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Oxford Academic. (n.d.). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science. Retrieved from [Link]

-

SciELO. (2008, July 23). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Retrieved from [Link]

- Google Patents. (n.d.). CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime.

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

Determination of melting and boiling points. (n.d.). Retrieved from [Link]

-

The Catalyst. (n.d.). Boiling Points. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 19 ALDICARB (117) EXPLANATION Aldicarb was first evaluated in 1979.... Retrieved from [Link]

-

NCBI. (n.d.). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H.... Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Aldicarb – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental results of Aldicarb. (A) TG and DTG; (B) selected MS curves. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. Retrieved from [Link]

-

PubChem. (n.d.). Aldicarb. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aldicarb. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Inchem.org. (n.d.). 458. Aldicarb (Pesticide residues in food: 1979 evaluations). Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of residues of 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime (UC-21149, Temik), its sulfoxide, and its sulfone by gas chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. westlab.com [westlab.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Boiling Points [thecatalyst.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. researchgate.net [researchgate.net]

- 12. drugfuture.com [drugfuture.com]

- 13. scielo.br [scielo.br]

Aldicarb oxime mechanism of action in insects

An In-Depth Technical Guide on the Core Mechanism of Action of Aldicarb in Insects

Abstract

Aldicarb, a potent oxime carbamate insecticide, exerts its primary toxic effect on insects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system. This guide provides a comprehensive technical overview of the molecular interactions, metabolic fate, and physiological consequences of aldicarb exposure in insects. We will delve into the reversible carbamylation of the AChE active site, the metabolic bioactivation of aldicarb into even more potent inhibitors, and the resulting cascade of cholinergic overstimulation that leads to insect paralysis and mortality. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this class of insecticides.

Introduction: The Significance of Aldicarb in Insect Control

Aldicarb is a systemic, soil-applied insecticide, nematicide, and acaricide that has been utilized in agriculture to protect a wide range of crops.[1][2][3] Chemically, it is classified as an oxime carbamate, a class of compounds structurally analogous to the neurotransmitter acetylcholine.[1][4] This structural similarity is fundamental to its mechanism of action.[1][4] Unlike many other pesticides, aldicarb is readily absorbed by plant roots and translocated throughout the plant, providing systemic protection against a variety of piercing-sucking and soil-dwelling pests.[1][5] Understanding the precise mechanism of action of aldicarb is crucial not only for optimizing its use and managing insect resistance but also for assessing its toxicological impact on non-target organisms. This guide will deconstruct the biochemical and physiological events that define aldicarb's potent insecticidal activity.

Primary Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The nervous systems of insects, like those of mammals, rely on the precise transmission of nerve impulses across synapses. The primary mode of action for aldicarb, and carbamate insecticides in general, is the disruption of this process at cholinergic synapses.[6][7][8][9]

The Role of Acetylcholine and Acetylcholinesterase (AChE)

In a functioning cholinergic synapse, the arrival of a nerve impulse triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate this signal and allow the neuron to reset for the next impulse, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate.[7] This enzymatic degradation is critical for maintaining control over nerve signaling.

Carbamylation of the AChE Active Site

Aldicarb's toxicity stems from its ability to inhibit AChE.[4][6][10] Due to its structural resemblance to acetylcholine, aldicarb binds to the active site of the AChE enzyme.[1] Instead of being hydrolyzed like ACh, aldicarb transfers its carbamoyl group to a serine hydroxyl group within the enzyme's active site, a process known as carbamylation.[8] This creates a carbamylated enzyme complex that is temporarily unable to hydrolyze acetylcholine.[11][12]

The key distinction between carbamate and organophosphate insecticides lies in the stability of this enzyme-inhibitor complex. While organophosphates cause essentially irreversible phosphorylation of AChE, the carbamylation by aldicarb is reversible.[2][8][11] The carbamylated enzyme can spontaneously hydrolyze, regenerating the active enzyme. However, the rate of this decarbamylation is significantly slower than the rate of ACh hydrolysis, leading to a functional inhibition of the enzyme.[12]

Physiological Consequences of AChE Inhibition

The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[7][8][13] This excess ACh continuously stimulates the postsynaptic receptors, causing a state of hyperexcitation of the insect's nervous system. The physiological symptoms observed in poisoned insects are a direct result of this cholinergic crisis and include:

-

Muscle fasciculations and tremors

-

Convulsions

-

Paralysis

The following diagram illustrates the mechanism of AChE inhibition by aldicarb at the cholinergic synapse.

Caption: Cholinergic synapse showing AChE inhibition by Aldicarb.

Metabolic Pathways: Bioactivation and Detoxification

Upon entering an insect, aldicarb undergoes metabolic transformations that significantly influence its toxicity. These processes are broadly categorized as Phase I (modification) and Phase II (conjugation) reactions.[15]

Phase I: Oxidative Bioactivation

The primary Phase I metabolic pathway for aldicarb in insects is oxidation, catalyzed by mixed-function oxidase systems, such as cytochrome P450s. This process is a form of bioactivation, as the resulting metabolites are also potent AChE inhibitors.[12]

-

Sulfoxidation: Aldicarb is rapidly oxidized at its sulfur atom to form aldicarb sulfoxide .[1][12]

-

Sulfonation: A slower oxidation further converts aldicarb sulfoxide to aldicarb sulfone .[1][12]

Both aldicarb sulfoxide and aldicarb sulfone are potent inhibitors of AChE, contributing significantly to the overall toxicity of the parent compound.[5][12]

Phase I & II: Detoxification Pathways

While oxidation leads to bioactivation, other metabolic routes lead to detoxification.

-

Hydrolysis: The primary detoxification pathway is the hydrolysis of the carbamate ester bond.[12] This reaction, catalyzed by esterases, breaks down aldicarb and its toxic metabolites into their corresponding oximes (e.g., aldicarb oxime, aldicarb sulfoxide oxime) and carbamic acid, which is unstable and further degrades.[12][16] These oxime products have little to no AChE-inhibiting activity.[12]

-

Conjugation (Phase II): The polar metabolites produced through hydrolysis can then be conjugated with endogenous molecules like sugars (e.g., glucose) to form water-soluble compounds that are more easily excreted by the insect.[15]

The balance between bioactivation and detoxification pathways can vary between different insect species, contributing to differences in their susceptibility to aldicarb.

The diagram below outlines the major metabolic transformations of aldicarb in insects.

Caption: Metabolic pathways of Aldicarb in insects.

Quantitative Assessment of Aldicarb's Potency

The insecticidal potency of aldicarb and its metabolites is quantified through two key metrics: the half-maximal inhibitory concentration (IC50) against AChE and the median lethal dose (LD50) in target insects.

| Compound | Target Enzyme/Organism | Metric | Value | Reference |

| Aldicarb | Rat Brain AChE | Ki | Varies by brain region | [17] |

| Aldicarb | Rat (oral) | LD50 | 0.8 mg/kg - 1.5 mg/kg | [4][14][18] |

| Aldicarb Sulfoxide | Insects | - | Potent AChE Inhibitor | [12] |

| Aldicarb Sulfone | Insects | - | Potent AChE Inhibitor | [12] |

Note: Specific IC50 values for insect AChE can vary significantly by species and assay conditions. The provided data illustrates the high toxicity of aldicarb.

Experimental Protocols

To provide a practical framework for research, we detail a standard, self-validating protocol for assessing the in vitro inhibition of AChE.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a robust method for quantifying AChE activity and its inhibition. It relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

Materials:

-

Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

Acetylcholinesterase (AChE) enzyme solution (source: e.g., electric eel, insect head homogenate)

-

Acetylthiocholine iodide (ATChI) substrate solution

-

DTNB solution (Ellman's reagent)

-

Test inhibitor (Aldicarb) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare fresh solutions of ATChI and DTNB in the phosphate buffer on the day of the assay. Prepare serial dilutions of the aldicarb stock solution. The final solvent concentration in the assay wells should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

Assay Plate Setup:

-

Blank Wells: Add 50 µL of phosphate buffer and 50 µL of DTNB solution.

-

Control Wells (No Inhibitor): Add 25 µL of phosphate buffer, 25 µL of AChE solution, and 50 µL of DTNB solution.

-

Test Wells: Add 25 µL of the various aldicarb dilutions, 25 µL of AChE solution, and 50 µL of DTNB solution.

-

-

Pre-incubation: Add the enzyme (AChE) to the control and test wells. Gently tap the plate to mix and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[19][20]

-

Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATChI substrate solution to all wells (except the blank). The total volume should be consistent across wells.[19]

-

Kinetic Measurement: Immediately place the microplate into a reader set to 412 nm. Measure the absorbance kinetically, taking readings every minute for 10-15 minutes.[19]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each aldicarb concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100[19]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[19]

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for the AChE inhibition assay.

Conclusion

The mechanism of action of aldicarb in insects is a well-defined process centered on the potent and reversible inhibition of acetylcholinesterase. This action is amplified by metabolic bioactivation to aldicarb sulfoxide and sulfone. The resulting accumulation of acetylcholine leads to a catastrophic failure of the insect's nervous system. The detailed understanding of this mechanism, supported by robust experimental protocols, provides a critical foundation for the development of novel pest control strategies, the management of insecticide resistance, and the assessment of environmental and toxicological risks.

References

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.

-

Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

-

Ageruo. (2024). What are Carbamate insecticides and how to choose the right one? Ageruo.

-

Jokanović, M. (2018). Carbamate Toxicity. StatPearls - NCBI Bookshelf.

-

SlideShare. (n.d.). Mode of action of carbamate.pptx. SlideShare.

-

Wikipedia. (n.d.). Carbamate. Wikipedia.

-

National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem Compound Database.

-

National Center for Biotechnology Information. (n.d.). Aldicarb - Mechanism of Action. PubChem Compound Database.

-

BenchChem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.

-

International Programme on Chemical Safety. (1991). Aldicarb (EHC 121, 1991). INCHEM.

-

International Agency for Research on Cancer. (1991). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. NCBI Bookshelf.

-

Burgess, J. L., Bernstein, J. N., & Hurlbut, K. (1994). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. Archives of Internal Medicine, 154(2), 221–224.

-

Wikipedia. (n.d.). Aldicarb. Wikipedia.

-

SlideShare. (n.d.). Metabolism of insecticides final by rushikesh kale. SlideShare.

-

El-Etri, M. M., et al. (1999). Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies). PubMed.

-

Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.

-

Lifshitz, M., et al. (1994). Carbamate poisoning and oxime treatment in children: a clinical and laboratory study. PubMed.

-

Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267–281.

-

ResearchGate. (n.d.). Acute toxicity of aldicarb. ResearchGate.

-

BosterBio. (n.d.). Acetylcholinesterase (AChE) Assay Kit. BosterBio.

-

Gong, Y., et al. (2020). A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis. PubMed Central.

-

Wang, Z., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry.

-

Eddleston, M., et al. (2005). Aldicarb poisoning. ResearchGate.

-

Santa Cruz Biotechnology. (n.d.). Aldicarb. Santa Cruz Biotechnology.

-

Florida State University. (n.d.). Molecular Expressions: The Pesticide Collection - Aldicarb (Temik). Florida State University.

-

Baron, R. L. (1994). A carbamate insecticide: a case study of aldicarb. Environmental Health Perspectives, 102(Suppl 11), 23–27.

-

AMiner. (n.d.). Metabolism of Insecticides by Mixed Function Oxidase Systems. AMiner.

-

Taylor & Francis. (n.d.). Aldicarb – Knowledge and References. Taylor & Francis.

-

eGyanKosh. (n.d.). METABOLISM OF PESTICIDES. eGyanKosh.

-

Talarigo, F., et al. (2018). Entometabolomics: applications of modern analytical techniques to insect studies. PubMed Central.

-

Baron, R. L. (1994). A carbamate insecticide: a case study of aldicarb. PubMed Central.

-

Taylor & Francis. (n.d.). Aldicarb – Knowledge and References. Taylor & Francis.

Sources

- 1. Aldicarb (EHC 121, 1991) [inchem.org]

- 2. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. Aldicarb - Wikipedia [en.wikipedia.org]

- 5. Molecular Expressions: The Pesticide Collection - Aldicarb (Temik) [micro.magnet.fsu.edu]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Carbamate insecticides and how to choose the right one? [ageruo.com]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mode of action of carbamate.pptx [slideshare.net]

- 10. Carbamate - Wikipedia [en.wikipedia.org]

- 11. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Metabolism of insecticides final by rushikesh kale | PPTX [slideshare.net]

- 16. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nationalacademies.org [nationalacademies.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Degradation Pathway of Aldicarb to Aldicarb Oxime

Abstract

Aldicarb, a carbamate pesticide of significant toxicological concern, undergoes complex degradation processes in environmental and biological systems.[1] This guide provides a detailed examination of the primary degradation pathways of aldicarb, with a core focus on the hydrolytic conversion to its less toxic metabolite, aldicarb oxime. We will explore the dual-pathway system of aldicarb metabolism—hydrolysis and oxidation—elucidating the chemical causality and the environmental factors that govern these transformations. A comprehensive, field-proven experimental protocol for quantifying this degradation is presented, alongside a discussion of the toxicological implications for risk assessment and bioremediation. This document serves as a technical resource for professionals engaged in environmental science, toxicology, and the development of countermeasures for pesticide poisoning.

Introduction: The Toxicological Profile of Aldicarb

Aldicarb [2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime] is a systemic insecticide, nematicide, and acaricide known for its high acute toxicity.[2][3] Its mode of action is the potent and reversible inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine.[1][4] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing neurotoxicity that, in cases of severe poisoning, can result in respiratory failure and death.[1][5]

The environmental fate and metabolic transformation of aldicarb are of paramount importance for several reasons:

-

Groundwater Contamination: Aldicarb is highly soluble in water and mobile in many soil types, leading to a significant risk of groundwater contamination.[6][7]

-

Food Safety: As a systemic pesticide, it is taken up by plants, and its residues can be present in consumed food products.[6]

-

Metabolic Activation and Detoxification: Aldicarb's metabolites exhibit a wide range of toxicities. Understanding the pathways that lead to either more potent (bioactivation) or less potent (detoxification) compounds is critical for accurate risk assessment.[2][8]

This guide will focus on the key degradation pathways, particularly the hydrolytic route that serves as a primary detoxification mechanism.

The Dueling Fates of Aldicarb: Oxidation vs. Hydrolysis

The degradation of aldicarb in both environmental and biological systems is primarily governed by two competing pathways: oxidation and hydrolysis.[9] The prevailing conditions, such as pH, temperature, and microbial activity, dictate which pathway predominates.[10][11]

The Oxidative Pathway: Bioactivation to Toxic Metabolites

In aerobic environments, particularly in surface soils and within biological systems, aldicarb is rapidly oxidized at its sulfur atom.[4][10] This process, often microbially mediated, converts aldicarb into two key metabolites.[7][12][13]

-

Aldicarb Sulfoxide: The initial oxidation product. This metabolite is a more potent AChE inhibitor than the parent aldicarb compound.[2][14]

-

Aldicarb Sulfone: A subsequent, slower oxidation of aldicarb sulfoxide yields aldicarb sulfone. While still toxic, it is generally less acutely toxic than aldicarb and aldicarb sulfoxide.[8]

Because this pathway leads to compounds with significant or enhanced toxicity, it is often referred to as a "bioactivation" pathway.[14]

The Hydrolytic Pathway: Detoxification to this compound

The alternative and critical detoxification route is the hydrolysis of the carbamate ester bond.[2][9] This reaction cleaves the molecule, yielding two primary products:

-

This compound: [2-methyl-2-(methylthio)propionaldoxime]

-

Methyl Isocyanate

This hydrolytic cleavage is the focal point of our guide. This compound has a very low acute toxicity compared to its parent compound, with a reported oral LD50 in rats of 2380 mg/kg bw, vastly higher than the ~1 mg/kg bw for aldicarb.[8] Therefore, hydrolysis represents a true detoxification step.[1] This reaction can occur through both chemical (abiotic) and microbial (biotic) processes and is significantly influenced by environmental pH, with catalysis occurring in both acidic and basic conditions.[5][15][16]

Diagram: Aldicarb Degradation Pathways

The following diagram illustrates the two primary degradation routes for aldicarb. The oxidative pathway (right) leads to toxic metabolites, while the hydrolytic pathway (left) is a detoxification mechanism.

Caption: Primary metabolic pathways of aldicarb degradation.

Experimental Protocol: Studying Aldicarb Degradation to this compound

This section provides a robust, self-validating protocol for quantifying the transformation of aldicarb to this compound in a controlled laboratory setting, such as a soil or water microcosm. The methodology is grounded in established analytical chemistry principles, primarily High-Performance Liquid Chromatography (HPLC).[7][17]

Causality Behind Experimental Choices:

-

Microcosm System: Using a microcosm (e.g., a sealed flask with soil or water) allows for the precise control of environmental variables like temperature, moisture, and microbial content, which are known to heavily influence degradation rates.[10][11]

-

Acetonitrile Extraction: Acetonitrile is a polar aprotic solvent highly effective at extracting aldicarb and its polar metabolites from complex matrices like soil and biological tissues.[18][19]

-

Solid-Phase Extraction (SPE): A cleanup step using SPE is crucial to remove interfering compounds from the sample matrix, which improves the accuracy and longevity of the HPLC system.[17]

-

HPLC with UV or MS Detection: HPLC is the standard for analyzing these non-volatile, thermally labile compounds.[7] UV detection is a robust quantification method, while Mass Spectrometry (LC-MS) provides superior sensitivity and unequivocal identification of the metabolites.[17][19]

Materials and Reagents

-

Analytical standards (≥99% purity): Aldicarb, this compound, Aldicarb Sulfoxide, Aldicarb Sulfone

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid or Ammonium Acetate (for mobile phase modification)

-

Environmental Matrix: Sieved soil or filtered water sample

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Glass flasks, syringes, and 0.22 µm filters

-

Calibrated analytical balance and pipettes

-

Incubator/shaker

Experimental Workflow

// Nodes A [label="1. Microcosm Setup\n(Soil/Water + Aldicarb Spike)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Controlled Incubation\n(Defined Temp, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Time-Point Sampling\n(e.g., 0, 1, 3, 7, 14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Solvent Extraction\n(Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Sample Cleanup\n(Centrifugation & SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. HPLC-UV/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Processing\n(Quantification & Kinetics)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Sources

- 1. Aldicarb - Wikipedia [en.wikipedia.org]

- 2. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pic.int [pic.int]

- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 7. cdn.who.int [cdn.who.int]

- 8. apvma.gov.au [apvma.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. Factors Affecting Degradation of Aldicarb and Ethoprop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factors affecting degradation of aldicarb and ethoprop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The function of microbial enzymes in breaking down soil contaminated with pesticides: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbial Aldicarb Transformation in Aquifer, Lake, and Salt Marsh Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Defining Aldicarb Oxime in a Broader Chemical Context

An In-Depth Technical Guide to Aldicarb Oxime for Scientific Professionals

This compound, systematically known as 2-methyl-2-(methylsulfanyl)propanal oxime, is a significant chemical compound primarily recognized for its dual role as a key intermediate in the synthesis of the carbamate pesticide Aldicarb and as a primary metabolite of Aldicarb in biological systems.[1][2][3] While Aldicarb itself is a potent acetylcholinesterase inhibitor used to control a range of agricultural pests, understanding the properties and behavior of this compound is critical for toxicologists, environmental scientists, and synthetic chemists.[1][4][5] This guide provides a detailed examination of its chemical identity, synthesis, metabolic fate, analytical detection, and associated safety protocols, tailored for a scientific audience.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all further research and application. This compound is an aliphatic aldoxime and a methyl sulfide.[3]

Chemical Identifiers and Structure

The definitive identifiers for this compound are crucial for database searches, regulatory compliance, and procurement. Its chemical structure features a central carbon atom bonded to two methyl groups, a methylsulfanyl group (-SCH₃), and a carbon atom double-bonded to a hydroxylamine group (=NOH), which defines it as an oxime.

| Identifier | Value | Source |

| CAS Number | 1646-75-9 | [2][6] |

| EC Number | 216-709-5 | [6][7] |

| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal oxime | [3] |

| Molecular Formula | C₅H₁₁NOS | [2][6][8] |

| Molecular Weight | 133.21 g/mol | [6][8] |

| SMILES | CC(C)(/C=N/O)SC | [8] |

| InChIKey | ZFGMCJAXIZTVJA-GQCTYLIASA-N | [8] |

Physicochemical Data

The physical properties of this compound dictate its environmental fate, solubility, and appropriate handling and storage conditions. It is a colorless, oily liquid with a slight thiol odor under standard conditions, which may condense into crystals below 15°C.[2]

| Property | Value | Conditions | Source |

| Physical State | Liquid | Standard Temperature & Pressure | [2][6] |

| Melting Point | 21.1 °C | [2] | |

| Boiling Point | 210.5 °C | at 760 mmHg | [6] |

| Density | ~1.0 g/cm³ | [6] | |

| Vapor Pressure | 0.076 mmHg | at 25 °C | [6] |

| Water Solubility | 10 to 50 mg/mL | at 20 °C (68 °F) | [6] |

| Storage Temp. | 0-6 °C | Recommended | [2] |

Part 2: Synthesis and Metabolic Pathways

This compound is central to both the artificial creation and the natural breakdown of the pesticide Aldicarb.

Role in the Synthesis of Aldicarb

This compound is the penultimate precursor in the industrial synthesis of Aldicarb. The process involves the reaction of the oxime with methyl isocyanate.[1][3][9] This reaction is an addition of the oxime's hydroxyl group to the isocyanate group, forming the carbamate ester linkage characteristic of Aldicarb.

The choice of this synthetic route is driven by the high reactivity of the isocyanate group, which allows for an efficient and direct conversion to the final product. The reaction is typically catalyzed to ensure high yield and purity.[3]

Caption: Synthetic pathway from 2-methyl-2-(methylthio)propanal to Aldicarb via this compound.

Metabolic Fate of Aldicarb

In mammals and other organisms, Aldicarb undergoes rapid metabolism.[1][10] The primary metabolic pathway involves the oxidation of the sulfur atom to form Aldicarb sulfoxide, which is a relatively stable and highly toxic metabolite. Further oxidation yields the less toxic Aldicarb sulfone.[1][4][10]

Crucially, Aldicarb and its two oxidative metabolites (the sulfoxide and sulfone) are all subject to hydrolysis of the carbamate ester bond. This hydrolysis is a detoxification step that cleaves the molecule, yielding this compound (or its corresponding sulfoxide and sulfone oximes) and methylamine.[1][11] this compound is a major urinary metabolite found after exposure.[1][3]

Caption: Primary metabolic pathways of Aldicarb, highlighting oxidation and subsequent hydrolysis to this compound.

Part 3: Toxicology and Safe Handling

While this compound is a detoxification product of Aldicarb, it is not without its own toxicological considerations and requires careful handling.

Toxicological Profile

This compound is considered moderately toxic.[7] Animal studies indicate that at high doses (20 mg/kg or higher), it can produce significant central nervous system effects and even lethality in mice.[3] However, at lower doses (up to 15 mg/kg daily for 14 days), it produced no overt signs of toxicity, nor did it affect immunological or host resistance parameters in mice.[3] It is corrosive to the eyes and can cause skin and respiratory tract irritation.[7] Unlike its parent compound, which is a potent cholinesterase inhibitor, the oxime's toxicity profile is different and generally less severe.[1][5]

Hazard Statement: this compound is incompatible with oxidizers, acids, and alkalis.[3] Violent decompositions have been reported during the distillation of similar compounds, potentially due to peroxide formation, especially in the presence of acid.[3]

Recommended Safety and Handling Protocol

Adherence to strict safety protocols is mandatory when working with this compound. The following steps are based on established chemical safety guidelines.

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[12][13]

-

Skin Protection : Wear chemical-resistant gloves (e.g., PVC) and a lab coat or disposable Tyvek-type sleeves.[13][14]

-

Respiratory Protection : If ventilation is insufficient, use a suitable NIOSH-approved respirator.[13][14]

-

-

Spill Response :

-

Small Spills : First, remove all ignition sources. Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, vapor-tight plastic bag for disposal.[12][14] Wash the contaminated surface with 60-70% ethanol followed by soap and water.[14]

-

Large Spills : Stop the flow of material if safe to do so. Dike the spill to prevent spreading and follow the procedure for small spills.[12] Avoid discharge into drains or water courses.[12]

-

-

First Aid Measures :

-

Inhalation : Immediately move the individual to fresh air.[12][14] Seek medical attention even if no symptoms develop.[14]

-

Skin Contact : Immediately flush the affected area with water while removing contaminated clothing. Wash thoroughly with soap and water.[12][14]

-

Eye Contact : Rinse eyes with plenty of water for at least 15 minutes. Seek immediate medical attention to prevent permanent damage.[7]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

-

Part 4: Analytical Methodologies

Accurate detection and quantification of this compound are essential for environmental monitoring, food safety analysis, and metabolic studies. The primary methods employed are chromatographic techniques.

General Analytical Workflow

A robust analytical workflow is required to isolate and measure this compound from complex matrices like water, soil, or biological fluids. The causality behind this multi-step process is to remove interfering substances and concentrate the analyte to a level detectable by the instrument.

Caption: A typical workflow for the analysis of this compound in environmental samples.

Protocol: Detection by Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS provides high sensitivity and specificity for the analysis of this compound.[15][16] The protocol below is a generalized procedure based on published methods.

Objective: To quantify this compound in a water sample.

Methodology Rationale: The use of a short capillary column is a critical choice, as it minimizes the thermal degradation of labile compounds like oximes during analysis, ensuring that the detected peak corresponds to the intact molecule rather than its breakdown products.[16] Chemical ionization is chosen as a softer ionization technique than electron ionization, further preserving the molecular ion for accurate mass identification.

Step-by-Step Protocol:

-

Sample Preparation :

-

Acidify the water sample to preserve the analytes.

-

Perform a liquid-liquid extraction by mixing the water sample with a solvent like chloroform.

-

Separate the organic layer, which now contains the this compound.

-

Concentrate the extract by evaporating the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known, small volume of a suitable solvent (e.g., acetone).[17]

-

-

GC/MS Instrument Configuration :

-

Gas Chromatograph : Equipped with a short capillary column (e.g., bonded-phase fused silica).

-

Mass Spectrometer : Capable of chemical ionization (CI). Methane or isobutane can be used as the reagent gas.[16]

-

Injector : Set to a temperature that ensures volatilization without thermal degradation.

-

-

Analysis :

-

Inject a small volume (e.g., 1-2 µL) of the prepared sample extract into the GC.

-

Run a temperature program that effectively separates this compound from other components in the extract.

-

Monitor for the characteristic mass-to-charge ratio (m/z) of the protonated molecular ion of this compound.

-

-

Quantification :

-

Prepare a series of calibration standards of known this compound concentrations.

-

Analyze these standards using the same GC/MS method to generate a calibration curve (peak area vs. concentration).

-

Calculate the concentration of this compound in the original sample by comparing its peak area to the calibration curve.[18]

-

Validation: The protocol's trustworthiness is ensured by analyzing method blanks to check for contamination, and by spiking known amounts of this compound into control samples to calculate recovery percentages, which should typically fall between 77% and 99%.[17]

Conclusion

This compound holds a pivotal position in the lifecycle of the pesticide Aldicarb. It is both a manufactured precursor and a biological metabolite, making its study essential for a comprehensive understanding of Aldicarb's synthesis, environmental impact, and toxicology. Its unique chemical properties, moderate toxicity, and specific analytical requirements demand a rigorous, science-led approach from researchers in the field. This guide provides the foundational technical knowledge and procedural insights necessary for professionals to handle, analyze, and interpret the role of this compound with precision and safety.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link]

- de Kok, A., Hiemstra, M., & Vreeker, C. P. (1987). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Chromatography A, 403, 235-246. (Note: Abstract accessible, full text may require subscription).

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. Retrieved from [Link]

-

Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281-1284. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Aldicarb. NIST Chemistry WebBook. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267–281. Retrieved from [Link]

-

Condo, D. P., & Janauer, G. E. (1987). Reactive pre-concentration of trace amounts of pesticides in environmental analysis procedures. Part I. Determination of Carbamates by indirect spectrophotometry. Analyst, 112, 1027-1031. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Aldicarb. PubChem Compound Database. Retrieved from [Link]

-

World Health Organization (WHO). (1992). Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology). Retrieved from [Link]

-

Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

-

Chem Service. (2015). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Aldicarb (Temik). Retrieved from [Link]

Sources

- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ALDICARB-OXIME | 1646-75-9 [chemicalbook.com]

- 3. This compound | C5H11NOS | CID 9570092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALDICARB-OXIME - Safety Data Sheet [chemicalbook.com]

- 7. honeywell-pmt.com [honeywell-pmt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 11. Aldicarb - Wikipedia [en.wikipedia.org]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. sci-hub.st [sci-hub.st]

- 18. osha.gov [osha.gov]

Toxicity Profile of Aldicarb Oxime Versus Parent Compound, Aldicarb: A Mechanistic and Comparative Analysis

An In-Depth Technical Guide

Executive Summary

Aldicarb is a carbamate pesticide renowned for its high acute toxicity, a characteristic driven by its potent inhibition of acetylcholinesterase (AChE). Its toxicological profile is complex, intrinsically linked to its metabolic fate. In biological systems, aldicarb is primarily metabolized via two distinct pathways: oxidation and hydrolysis. The oxidative pathway leads to the formation of aldicarb sulfoxide and subsequently aldicarb sulfone. This pathway represents a bioactivation, as aldicarb sulfoxide is a potent AChE inhibitor with acute toxicity comparable to, or even greater than, the parent compound. In stark contrast, the hydrolysis pathway yields aldicarb oxime. This guide provides a detailed comparative analysis, demonstrating that hydrolysis serves as a critical detoxification route. This compound exhibits dramatically lower acute toxicity, with an oral LD50 in rats approximately three orders of magnitude higher than that of aldicarb. This guide elucidates the mechanistic underpinnings of this toxicity differential, presents comparative quantitative data, and provides standardized protocols for assessing these effects experimentally.

Introduction to Aldicarb and its Metabolic Fate

Aldicarb, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a systemic oxime carbamate insecticide, nematicide, and acaricide.[1][2] Marketed under the trade name Temik, it is formulated as soil-applied granules to control a wide range of agricultural pests.[3][4][5] Its efficacy stems from its systemic nature; it is readily absorbed by plant roots and translocated throughout the plant, providing protection against pests that feed on the plant tissue.[4]